molecular formula C14H18N2S B12686320 Quinoxaline, 2-methyl-3-(pentylthio)- CAS No. 126808-33-1

Quinoxaline, 2-methyl-3-(pentylthio)-

Cat. No.: B12686320
CAS No.: 126808-33-1
M. Wt: 246.37 g/mol
InChI Key: NPPMRPFZGZORJR-UHFFFAOYSA-N
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Description

Quinoxaline, 2-methyl-3-(pentylthio)-: is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For Quinoxaline, 2-methyl-3-(pentylthio)-, the specific synthetic route would involve the introduction of the pentylthio group through a thiolation reaction, followed by methylation at the 2-position. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of quinoxaline derivatives can be achieved through various methods, including transition-metal-free catalysis, which offers eco-friendly and efficient synthesis routes . The use of phosphate-based heterogeneous catalysts has also been explored for the preparation of quinoxaline derivatives .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 2-methyl-3-(pentylthio)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted quinoxaline derivatives.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-methyl-3-(pentylthio)- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes, leading to antimicrobial effects. The molecular pathways involved include inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Uniqueness: Quinoxaline, 2-methyl-3-(pentylthio)- is unique due to the presence of the pentylthio group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved efficacy in antimicrobial applications compared to its parent compound .

Properties

CAS No.

126808-33-1

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

2-methyl-3-pentylsulfanylquinoxaline

InChI

InChI=1S/C14H18N2S/c1-3-4-7-10-17-14-11(2)15-12-8-5-6-9-13(12)16-14/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

NPPMRPFZGZORJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=CC=CC=C2N=C1C

Origin of Product

United States

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